Fmoc-Asn-OH

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGBZNJSGOBFOV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222268 | |

| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-16-7 | |

| Record name | FMOC-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Asn-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nα-Fmoc-L-asparagine (Fmoc-Asn-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The presence of a carboxamide group in its side chain introduces specific challenges that necessitate careful strategic planning during peptide assembly. This guide provides a comprehensive overview of the chemical properties, applications, and detailed protocols related to the use of this compound and its derivatives in SPPS.

Core Chemical Structure and Properties

This compound is an L-asparagine amino acid with its alpha-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its selective removal under mild conditions, which is a hallmark of Fmoc-based SPPS.

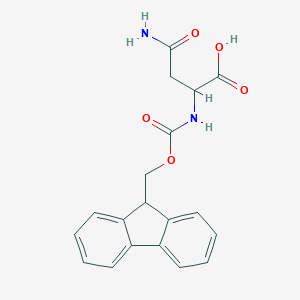

Caption: Chemical structure of this compound.

Quantitative Data Summary

The selection of the appropriate asparagine derivative is critical for successful peptide synthesis. While this compound can be used directly, its poor solubility and propensity for side reactions often necessitate the use of a side-chain protected derivative, most commonly Fmoc-Asn(Trt)-OH.

| Property | This compound | Fmoc-Asn(Trt)-OH |

| CAS Number | 71989-16-7[1] | 132388-59-1[2][3][4] |

| Molecular Formula | C₁₉H₁₈N₂O₅[1][5] | C₃₈H₃₂N₂O₅[2][3] |

| Molecular Weight | 354.4 g/mol [1] | 596.7 g/mol [2] |

| Solubility | Low solubility in DMF and NMP.[6] | Readily dissolves in standard peptide synthesis reagents.[3][4] |

| Key Advantage | No side-chain deprotection required. | Prevents side-chain dehydration; improved solubility.[3][6] |

| Key Disadvantage | Prone to side-chain dehydration during activation.[7] | Slow trityl group cleavage, especially at N-terminus.[3][4][8] |

Experimental Protocols and Considerations

The incorporation of asparagine into a peptide sequence is a critical step that can be prone to side reactions. The primary issue is the dehydration of the asparagine side-chain amide to a nitrile (forming a β-cyanoalanine residue) during the carboxyl group activation step.[7] This side reaction can be minimized by using side-chain protected asparagine derivatives or specific coupling reagents.

Standard SPPS Cycle for Asparagine Incorporation

The following workflow illustrates the key steps for incorporating an asparagine residue into a growing peptide chain on a solid support.

Caption: Standard Fmoc-SPPS cycle for asparagine incorporation.

Protocol 1: Fmoc-Group Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.

-

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

-

Initial Wash: Wash the resin three times with DMF.

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF.[9][10]

-

Perform an initial treatment for 1-2 minutes.

-

Drain the solution and perform a second treatment for 10-20 minutes.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash sequence is:

-

DMF (3 times)

-

Isopropyl alcohol (IPA) (3 times)

-

DMF (3 times)

-

-

Verification (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Protocol 2: Coupling of Fmoc-Asn(Trt)-OH

This protocol describes the coupling of the side-chain protected Fmoc-Asn(Trt)-OH to the deprotected peptide-resin. The use of the trityl (Trt) group is highly recommended to prevent dehydration side reactions and improve solubility.[3][6]

-

Activation Solution Preparation:

-

In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and an activating agent in DMF. A common and efficient activator is HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid).

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture.

-

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Verification (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.

Protocol 3: Final Cleavage and Trityl Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the trityl group from asparagine, are removed simultaneously.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard cocktail for removing the Trt group is Reagent K:

-

Trifluoroacetic acid (TFA): 95%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 1%

-

Thioanisole or Dithiothreitol (DTT): 1.5% (Scavengers to protect sensitive residues).

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[3][4] Note that if the N-terminal residue is Asn(Trt), the cleavage time may need to be extended to ensure complete removal of the Trt group.[3][4][8]

-

Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding it to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash to remove scavengers.

-

Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of asparagine in Fmoc-SPPS is achievable with a proper understanding of its unique chemical challenges. While this compound is available, the use of the side-chain protected derivative, Fmoc-Asn(Trt)-OH , is the standard and highly recommended approach.[11] It effectively mitigates the risk of side-chain dehydration and overcomes solubility issues, leading to the synthesis of purer peptides at higher yields. Careful selection of coupling reagents and optimization of deprotection times for the Trt group are crucial for achieving high-quality synthetic peptides for research and therapeutic applications.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]

- 5. FMOC-L-asparagine | C19H18N2O5 | CID 2724774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. chempep.com [chempep.com]

- 11. Fmoc-Asn(Trt)-OH [cem.com]

The Critical Role of Fmoc-Asn-OH in Peptide Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals, the precise assembly of peptides is paramount. Nα-Fmoc-L-asparagine (Fmoc-Asn-OH) is a fundamental building block in this process, yet its use presents unique challenges that necessitate a thorough understanding of its properties and handling. This technical guide provides an in-depth analysis of this compound, its physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS), with a focus on overcoming common hurdles to ensure the synthesis of high-purity peptides.

Core Properties of this compound

This compound is an L-asparagine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This temporary protecting group is central to the most widely used SPPS strategy due to its stability in acidic conditions and its lability to mild bases, typically piperidine.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈N₂O₅ | |

| Molecular Weight | 354.36 g/mol | |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | ~190 °C (decomposition) | |

| Optical Activity [α]20/D | -13 ± 1° (c = 1% in DMF) | |

| Storage Temperature | 2-8°C |

The Asparagine Challenge in SPPS

The incorporation of asparagine residues into a growing peptide chain is notoriously challenging for two primary reasons:

-

Poor Solubility : Unprotected this compound exhibits very low solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). This can lead to incomplete dissolution and inefficient coupling reactions.

-

Side-Chain Dehydration : During the carboxyl group activation step, particularly when using carbodiimide reagents like DCC or DIC, the side-chain amide of asparagine can undergo dehydration. This irreversible side reaction forms a β-cyanoalanine residue, resulting in a significant and difficult-to-remove impurity (-18 Da from the target mass).[1]

To mitigate these issues, the standard and highly recommended practice is to use a derivative of this compound with a protecting group on the side-chain amide.

Side-Chain Protection: The Fmoc-Asn(Trt)-OH Solution

The most common and effective strategy to overcome the challenges of asparagine incorporation is the use of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) . The bulky trityl (Trt) group attached to the side-chain amide offers two critical advantages:

-

Prevents Dehydration : It sterically shields the amide group, effectively preventing the dehydration side reaction during activation.[2]

-

Enhances Solubility : Fmoc-Asn(Trt)-OH demonstrates significantly improved solubility in standard SPPS solvents compared to its unprotected counterpart, facilitating efficient and complete coupling.[3][4]

The Trityl group is acid-labile and is conveniently removed during the final cleavage step with trifluoroacetic acid (TFA), which releases the fully deprotected peptide from the solid support.[4]

| Derivative | Molecular Weight | Key Advantages | Considerations |

| This compound | 354.36 g/mol | Lower cost | Poor solubility in DMF/NMP; high risk of side-chain dehydration to nitrile.[1] |

| Fmoc-Asn(Trt)-OH | 596.67 g/mol | Excellent solubility; prevents dehydration; leads to purer peptides.[4] | Higher cost; cleavage may be slower if Asn(Trt) is the N-terminal residue.[4] |

| Fmoc-Asn(Dmcp)-OH | 436.50 g/mol | Superior solubility to Trt version; faster coupling and deprotection.[5] | A more specialized and potentially more expensive alternative. |

Experimental Protocols for Peptide Synthesis

The following section details the standardized protocols for incorporating an asparagine residue during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Workflow

SPPS is a cyclical process involving the sequential addition of amino acids to a growing chain anchored to a solid resin support. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

Detailed Protocol: Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, liberating a free amine for the next coupling reaction.

-

Resin Washing : Wash the peptidyl-resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous step.

-

Deprotection Reaction : Treat the resin with a solution of 20% piperidine in DMF.[6] Allow the reaction to proceed for 5-20 minutes at room temperature. A second treatment may be performed to ensure complete removal.

-

Monitoring (Optional but Recommended) : The progress of the deprotection can be monitored quantitatively. The cleavage product, a dibenzofulvene-piperidine adduct, has a strong UV absorbance around 301 nm (molar extinction coefficient, ε ≈ 7800 M⁻¹cm⁻¹).[7][8] By measuring the absorbance of the collected filtrate, the loading of the resin can be confirmed.

-

Final Washing : Wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene adduct.

Detailed Protocol: Amino Acid Coupling

This step forms the peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming Fmoc-amino acid. The use of Fmoc-Asn(Trt)-OH is strongly recommended.

-

Prepare Coupling Solution : In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (typically 3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, HCTU; 1 equivalent to the amino acid) in DMF.[9][10] Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA; typically 2 equivalents relative to the amino acid) to the solution to begin the activation process.

-

Coupling Reaction : Add the activated amino acid solution to the washed, deprotected peptidyl-resin. Allow the reaction to proceed for 30-120 minutes at room temperature.

-

Monitoring (Optional) : A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.

-

Washing : Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Application Example: Arginine-Vasopressin (AVP) Signaling

Peptides synthesized using these methods often play critical roles in biological signaling. Arginine-vasopressin (AVP), a nonapeptide (Cys-Tyr-Phe-Gln-Asn -Cys-Pro-Arg-Gly-NH₂) containing asparagine, is a key hormone regulating water reabsorption in the kidneys. Its signaling pathway via the V2 receptor is a classic example of G-protein coupled receptor (GPCR) activation.

This pathway illustrates how a peptide containing a strategically placed asparagine residue, synthesized using the methods described, can initiate a complex downstream signaling cascade critical for physiological function.[11][12]

Conclusion

While this compound is an essential reagent, its successful use in SPPS hinges on mitigating the inherent challenges of low solubility and side-chain dehydration. The adoption of side-chain protected derivatives, particularly Fmoc-Asn(Trt)-OH, is the industry-standard solution, leading to significantly higher purity and yield of the final peptide product. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate asparagine into complex peptide sequences for applications ranging from basic research to therapeutic drug development.

References

- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. TPC - Vasopressin and vasopressin receptors [turkupetcentre.net]

A Technical Guide to Fmoc-Asn-OH in Peptide Chemistry: Strategies for Seamless Asparagine Incorporation

For Researchers, Scientists, and Drug Development Professionals

Asparagine, a seemingly simple amino acid, often presents significant challenges in solid-phase peptide synthesis (SPPS). The use of its Nα-Fmoc protected form, Fmoc-Asn-OH, requires careful consideration to mitigate side reactions and overcome solubility issues. This technical guide provides an in-depth analysis of this compound, focusing on the strategic advantages of its side-chain protected counterpart, Fmoc-Asn(Trt)-OH, to ensure the successful synthesis of asparagine-containing peptides.

The Challenge of Asparagine Incorporation in SPPS

The primary obstacle in incorporating asparagine into a peptide sequence is the propensity of its side-chain amide to undergo undesirable reactions during the activation step of SPPS. This can lead to the formation of byproducts that are difficult to separate from the target peptide, ultimately impacting yield and purity.

Two major challenges associated with the use of unprotected this compound are:

-

Side-Chain Dehydration: During carboxyl group activation, particularly with carbodiimide-based reagents like DCC or DIC, the side-chain amide of asparagine can be dehydrated to form a β-cyanoalanine residue. This results in a significant impurity with a mass difference of -18 Da from the desired peptide.[1][2][3]

-

Poor Solubility and Aggregation: this compound exhibits low solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4][5][6] This poor solubility can lead to aggregation of the growing peptide chain, hindering coupling efficiency and subsequent deprotection steps, especially in asparagine-rich sequences.[7] Peptides containing asparagine repeats have a high propensity for β-turn formation, which can contribute to aggregation.[8]

To address these challenges, the use of a side-chain protecting group is highly recommended. The most widely adopted strategy in Fmoc-based SPPS is the use of the trityl (Trt) group.[9]

Fmoc-Asn(Trt)-OH: The Solution for Efficient Asparagine Coupling

Fmoc-Asn(Trt)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-trityl-L-asparagine, is the preferred derivative for incorporating asparagine in SPPS. The bulky trityl group on the side-chain amide offers two key advantages:

-

Prevention of Dehydration: The trityl group sterically shields the side-chain amide, effectively preventing the dehydration reaction that leads to nitrile formation.[1][4][5][10] This results in significantly purer peptides and higher yields.[1]

-

Enhanced Solubility: Fmoc-Asn(Trt)-OH dissolves readily in standard peptide synthesis solvents, ensuring homogeneous reaction conditions and efficient coupling.[4][5][6][10]

The trityl group is labile to standard acid cleavage conditions, typically being removed by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[4][5]

Quantitative Data: A Comparative Overview

The following tables summarize the key properties and performance of unprotected this compound versus side-chain protected Fmoc-Asn(Trt)-OH.

| Property | This compound | Fmoc-Asn(Trt)-OH | References |

| Molecular Formula | C19H18N2O5 | C38H32N2O5 | [10][11] |

| Molecular Weight | 354.36 g/mol | 596.67 g/mol | [11] |

| Appearance | White to off-white solid | White to slight yellow powder | [11] |

| Melting Point | 175-190 °C | 201-204 °C | [12] |

Table 1: Physical and Chemical Properties

| Parameter | This compound | Fmoc-Asn(Trt)-OH | References |

| Solubility in DMF/NMP | Poor/Somewhat soluble | Readily soluble | [4][5][6] |

| Risk of Dehydration | High (especially with carbodiimides) | Minimal | [1][2][3] |

| Coupling Efficiency | Slower and potentially incomplete | Rapid and efficient | [2] |

| Resulting Peptide Purity | Lower due to side reactions | Significantly higher | [4] |

Table 2: Performance in Solid-Phase Peptide Synthesis

Experimental Protocols

Coupling of Fmoc-Asn(Trt)-OH

This protocol outlines a standard procedure for coupling Fmoc-Asn(Trt)-OH to a resin-bound peptide using an automated peptide synthesizer.

Materials:

-

Fmoc-Asn(Trt)-OH

-

Resin with N-terminal deprotected amino acid

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

SPPS grade DMF or NMP

-

DCM (for washing)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain. A typical protocol involves two treatments: one for 3 minutes and a second for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and the base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin (Kaiser) test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a base can be performed.

-

Proceed to the next cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Deprotection of the Trityl Group and Peptide Cleavage

The trityl group is removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the resin with the cleavage cocktail for 1-3 hours at room temperature. If the Asn(Trt) residue is at the N-terminus, the cleavage time may need to be extended to 2 hours to ensure complete deprotection.[4][5]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

-

Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the peptide pellet under vacuum to remove residual ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Processes and Structures

Diagrams created using Graphviz (DOT language) illustrate the chemical structures and workflows discussed.

Caption: Chemical structures of this compound and Fmoc-Asn(Trt)-OH.

Caption: Standard SPPS workflow for incorporating Fmoc-Asn(Trt)-OH.

Caption: Prevention of asparagine side-chain dehydration using a trityl protecting group.

Overcoming Aggregation: The Role of Pseudoproline Dipeptides

For particularly long or aggregation-prone sequences, even the use of Fmoc-Asn(Trt)-OH may not be sufficient to prevent aggregation. In such cases, the incorporation of pseudoproline dipeptides can be a powerful strategy.[13] These dipeptides, derived from serine or threonine, introduce a "kink" into the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[14][15] The use of pseudoproline dipeptides can significantly improve coupling efficiency and overall synthesis yield.[13][14]

Conclusion

While the incorporation of asparagine in SPPS presents challenges, these can be effectively overcome through the strategic use of side-chain protection. Fmoc-Asn(Trt)-OH is an indispensable tool for peptide chemists, offering enhanced solubility and robust protection against side-chain dehydration. By understanding the underlying chemistry and employing the appropriate building blocks and protocols, researchers, scientists, and drug development professionals can confidently and efficiently synthesize high-purity asparagine-containing peptides for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and disaggregation of asparagine repeat-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. nbinno.com [nbinno.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]

- 13. chempep.com [chempep.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. peptide.com [peptide.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group has established itself as the preeminent Nα-amino protecting group for solid-phase peptide synthesis (SPPS).[1][2][3] Its widespread adoption is a testament to its unique chemical properties that allow for a robust and versatile orthogonal protection strategy.[4][5] This technical guide provides an in-depth exploration of the Fmoc group's role, from its fundamental chemistry to detailed experimental protocols and quantitative performance data, empowering researchers to optimize their peptide synthesis endeavors.

The Chemistry of the Fmoc Group: A Foundation of Mild Orthogonality

The Fmoc group is a base-labile protecting group, a characteristic that forms the bedrock of its utility in SPPS.[4][6] Unlike the acid-labile Boc (tert-butyloxycarbonyl) group, which requires repeated treatments with strong acid for deprotection, the Fmoc group is cleaved under mild basic conditions.[7][8] This orthogonality is crucial as it allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the iterative Nα-deprotection steps and are only removed during the final cleavage of the peptide from the resin.[5][9]

The structure of the Fmoc group, with its planar fluorenyl ring system, is key to its function. The electron-withdrawing nature of the fluorenyl ring acidifies the proton on the β-carbon, facilitating its abstraction by a mild base.[4][10]

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination

The removal of the Fmoc group proceeds via a β-elimination mechanism.[11][12] This process is typically initiated by a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][13]

The deprotection occurs in two main steps:

-

Proton Abstraction: The basic piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.[4][11]

-

β-Elimination: This leads to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which liberates the free amine of the N-terminal amino acid.[11][12]

The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions. However, the secondary amine used for deprotection, such as piperidine, efficiently traps the DBF to form a stable adduct, preventing its interference with the newly liberated N-terminus of the peptide chain.[13]

Figure 1: Mechanism of Fmoc deprotection by a secondary amine base.

Advantages of the Fmoc Group in Peptide Synthesis

The preference for Fmoc chemistry in modern peptide synthesis stems from several key advantages over the traditional Boc method:[2][8]

-

Milder Deprotection Conditions: The use of a mild base like piperidine for deprotection avoids the repetitive use of strong acids (e.g., trifluoroacetic acid - TFA) required in Boc chemistry. This minimizes the risk of side-chain protecting group cleavage and degradation of the peptide-resin linkage during synthesis.[13]

-

Orthogonality: The base-lability of the Fmoc group and the acid-lability of the side-chain protecting groups provide a truly orthogonal system. This allows for the selective deprotection of the Nα-amino group without affecting the side chains.[2][5]

-

Compatibility with Sensitive Residues: The milder conditions are particularly beneficial for the synthesis of peptides containing sensitive amino acids that are prone to degradation under acidic conditions.

-

Real-time Monitoring: The dibenzofulvene byproduct of Fmoc deprotection has a strong UV absorbance, which can be used to monitor the completion of the deprotection reaction in real-time.[3]

-

Versatility: Fmoc chemistry is compatible with a wide range of resins, coupling reagents, and modified amino acids, making it suitable for the synthesis of complex peptides, including those with post-translational modifications.[5][13]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time. The following tables summarize quantitative data from comparative studies of different deprotection reagents.

Table 1: Comparison of Fmoc Deprotection Reagents - Yield and Purity

| Deprotection Reagent | Concentration | Peptide Sequence | Crude Yield (%) | Purity (%) | Reference(s) |

| Piperidine (PP) | 20% in DMF | NBC155 | 85 | 80 | [11] |

| 4-Methylpiperidine (4MP) | 20% in DMF | NBC155 | 82 | 78 | [11] |

| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | NBC155 | 80 | 75 | [11] |

| Piperidine (PP) | 20% in DMF | NBC759 | 90 | 85 | [11] |

| 4-Methylpiperidine (4MP) | 20% in DMF | NBC759 | 88 | 83 | [11] |

| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | NBC759 | 85 | 80 | [11] |

| Piperidine (PP) | 20% in DMF | NBC1951 | 78 | 70 | [11] |

| 4-Methylpiperidine (4MP) | 20% in DMF | NBC1951 | 75 | 68 | [11] |

| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | NBC1951 | 72 | 65 | [11] |

| 5% Piperazine + 2% DBU | in DMF | Difficult Sequences | - | Improved | [14][15] |

Note: Yield and purity are sequence-dependent. Values in bold indicate the highest reported for that peptide.

Table 2: Deprotection Kinetics of Different Reagents

| Reagent Combination | Half-life (t₁/₂) of Fmoc Removal | Reference(s) |

| 20% Piperidine in DMF | 7 seconds | [1] |

| 5% Piperazine in DMF | - (slower than piperidine) | [14] |

| 5% Piperazine + 0.5% DBU in DMF | 12 seconds | [1] |

| 5% Piperazine + 1% DBU in DMF | 7 seconds | [1] |

Experimental Protocols for Fmoc-Based Solid-Phase Peptide Synthesis

The following protocols provide a detailed methodology for the key steps in manual Fmoc-SPPS.

Resin Swelling

Objective: To swell the resin in an appropriate solvent to allow for efficient diffusion of reagents.

Methodology:

-

Place the desired amount of resin (e.g., 100-500 mg) in a suitable reaction vessel (e.g., a fritted glass funnel).

-

Add a sufficient volume of DMF (N,N-dimethylformamide) to cover the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., bubbling with nitrogen or gentle shaking).[7]

-

After swelling, drain the DMF.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Methodology:

-

To the swollen and drained resin, add a solution of 20% (v/v) piperidine in DMF.[7][16] Use enough solution to fully suspend the resin.

-

Agitate the mixture for an initial 1-3 minutes and drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Continue to agitate for an additional 15-20 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide chain.

Methodology:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected and washed peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids or "difficult" sequences.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) and then DMF again (2-3 times) to remove excess reagents and byproducts.

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin support and simultaneously remove the side-chain protecting groups.

Methodology:

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and then DCM, and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail may vary depending on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizing the Fmoc-SPPS Workflow

The iterative nature of Fmoc-SPPS can be visualized as a cyclical process.

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion: The Enduring Legacy of the Fmoc Group

The 9-fluorenylmethoxycarbonyl protecting group has revolutionized the field of peptide synthesis, enabling the routine and automated synthesis of complex peptides that were once formidable targets. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and overall versatility have solidified its position as the cornerstone of modern solid-phase peptide synthesis. A thorough understanding of its chemistry, reaction kinetics, and the practical aspects of its application, as detailed in this guide, is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this indispensable tool in their pursuit of novel peptide-based therapeutics and research agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. genscript.com [genscript.com]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csbiochina.com [csbiochina.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. peptide.com [peptide.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. rsc.org [rsc.org]

A Comprehensive Technical Guide to Fmoc-Asn-OH for Researchers and Drug Development Professionals

Introduction: Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine (Fmoc-Asn-OH) is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the polar, hydrophilic amino acid asparagine into synthetic peptides. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, detailed experimental protocols for its use in SPPS, and a discussion of the crucial role of asparagine in cellular signaling pathways.

This compound: Chemical Properties and Supplier Information

The accurate identification and sourcing of high-purity this compound are fundamental to the success of peptide synthesis. The Chemical Abstracts Service (CAS) number for this compound is 71989-16-7 .

A variety of chemical suppliers offer this compound and its derivatives. For researchers, it is crucial to consider not only the purity of the compound but also the availability of derivatives with side-chain protection, which can be essential for mitigating side reactions during synthesis.

| Supplier | Product Name | Catalog Number (Example) | Purity | Notes |

| Sigma-Aldrich (Merck) | This compound | 47617 | ≥96.0% | Also offers Fmoc-Asn(Trt)-OH (≥97.0%) and Fmoc-Asn(Mmt)-OH.[1] |

| MedChemExpress | This compound | HY-W009085 | 99.19% | Provides detailed solubility and storage information.[2] |

| Advanced ChemTech | Fmoc-Asn(Trt)-OH | FN2152 | High Purity | Emphasizes the improved solubility and prevention of side reactions with the Trt-protected version.[3][4] |

| Aapptec Peptides | This compound | AFN101 | Not specified | Also provides the Trt-protected derivative.[5] |

| CEM Corporation | Fmoc-Asn(Trt)-OH | A003-B24_5 | ≥ 99.0% | Tested in their own peptide synthesis laboratory.[6] |

Experimental Protocols: Incorporation of Asparagine in SPPS

The incorporation of asparagine into a peptide sequence using this compound requires careful consideration of the potential for a significant side reaction: the dehydration of the side-chain amide.

Side Reaction: Asparagine Side Chain Dehydration

During the activation of the carboxylic acid of this compound, particularly with carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the side-chain amide can undergo irreversible dehydration to form a β-cyanoalanine residue.[7][8] This results in a peptide impurity with a mass difference of -18 Da (loss of a water molecule), which can be difficult to separate and may alter the biological activity of the final peptide.[7]

// Styling FmocAsnOH [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActivatedEster [fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DehydratedProduct [fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; } dot Figure 1: Dehydration of this compound side chain during activation.

Protocol 1: Coupling of Fmoc-Asn(Trt)-OH (Recommended)

To prevent the dehydration side reaction and improve solubility, the use of this compound with a trityl (Trt) protecting group on the side chain is strongly recommended.[3][4][9][10] Fmoc-Asn(Trt)-OH is readily soluble in standard peptide synthesis solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3][4][9]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Asn(Trt)-OH (3 equivalents)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HBTU/HATU in DMF. Add DIPEA to the solution.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.[7]

Protocol 2: Coupling of Unprotected this compound (Use with Caution)

While not recommended, if unprotected this compound must be used, the choice of coupling reagents is critical to minimize dehydration. The use of carbodiimides should be approached with extreme caution.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3 equivalents)

-

HOBt (Hydroxybenzotriazole) (3 equivalents)

-

DIC (Diisopropylcarbodiimide) (3 equivalents)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Amino Acid Solution: In a separate vessel, dissolve this compound and HOBt in DMF.[7]

-

Activation and Coupling: Add DIC to the amino acid solution and immediately transfer the mixture to the deprotected resin.[7]

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.[7]

-

Washing and Monitoring: Wash the resin with DMF and Dichloromethane (DCM). Monitor the reaction completion using a Kaiser test.[7]

Role of Asparagine in Cellular Signaling

Asparagine is not merely a building block for proteins; it also plays a significant role as a signaling molecule, particularly in the context of nutrient availability and cellular stress.

Recent research has highlighted asparagine as a key signal for glutamine sufficiency.[11][12][13] The synthesis of asparagine from aspartate and glutamine is catalyzed by asparagine synthetase (ASNS).[11][12] This process positions ASNS as a sensor for the availability of these crucial precursors.

// Styling CellGrowth [fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot Figure 2: The role of asparagine as a signaling molecule.

When intracellular glutamine levels are sufficient, ASNS produces asparagine, which in turn acts as a second messenger.[11][12] Elevated asparagine levels have been shown to:

-

Activate mTORC1 Signaling: The mTORC1 pathway is a central regulator of cell growth and proliferation. Asparagine availability is crucial for its activation.[14]

-

Suppress ATF4 Activation: Activating Transcription Factor 4 (ATF4) is a key component of the integrated stress response. Depletion of asparagine leads to the activation of ATF4, which can induce apoptosis. Conversely, sufficient asparagine levels suppress ATF4 activation, thereby promoting cell survival.[14]

This signaling axis underscores the importance of maintaining asparagine homeostasis for cellular function and survival, making it a topic of significant interest in cancer research and drug development. The inhibition of asparagine synthesis is being explored as a potential therapeutic strategy for certain types of cancer.[15]

References

- 1. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Asn(Trt)-OH [cem.com]

- 7. benchchem.com [benchchem.com]

- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. biorxiv.org [biorxiv.org]

- 15. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Utilization of Fmoc-Asn-OH in Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection, is the most widely adopted method due to its milder reaction conditions compared to the Boc/Bzl approach.[1][2][] While this methodology has streamlined the synthesis of a vast array of peptides, the incorporation of certain amino acids presents unique challenges. Asparagine (Asn) is a notable example, where the use of its unprotected form, Fmoc-Asn-OH, is fraught with difficulties that can compromise the efficiency of the synthesis and the purity of the final product.

This technical guide provides an in-depth analysis of the core principles governing the use of asparagine in Fmoc-SPPS. It focuses on the critical comparison between unprotected this compound and its side-chain protected counterpart, Fmoc-Asn(Trt)-OH, offering detailed protocols and quantitative data to inform best practices in peptide synthesis.

Core Principles: The Case for Side-Chain Protection of Asparagine

The successful incorporation of amino acids in SPPS relies on a delicate balance of solubility, reactivity, and the prevention of side reactions.[4] Unprotected this compound fails on several of these fronts, making its use highly problematic. The standard and recommended solution is the use of Fmoc-Asn(Trt)-OH, where the side-chain amide is protected by a bulky, acid-labile trityl (Trt) group.[2]

Key Challenges of Unprotected this compound

-

Poor Solubility: this compound exhibits very low solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5][6][7] This poor solubility prevents the formation of a homogeneous reaction mixture, leading to inefficient and incomplete coupling reactions. While some strategies have explored pentafluorophenyl esters to increase solubility, these are not universally effective.[7]

-

Side-Chain Dehydration: The most significant chemical side reaction associated with unprotected asparagine is the dehydration of its primary amide side chain during the carboxyl activation step.[5][8][9] This reaction is particularly prevalent when using carbodiimide-based activators (e.g., DCC, DIC). The dehydration converts the asparagine residue into a β-cyano-alanine residue, an irreversible modification that is difficult to separate from the target peptide and results in a failed synthesis.[8][10][11]

Fmoc-Asn(Trt)-OH as the Superior Alternative

The introduction of the trityl (Trt) protecting group on the side-chain amide of asparagine resolves the primary issues associated with the unprotected form.

-

Enhanced Solubility: Fmoc-Asn(Trt)-OH is readily soluble in all common SPPS solvents, ensuring efficient and reliable coupling kinetics.[5][6][12]

-

Prevention of Dehydration: The bulky trityl group provides steric hindrance that effectively shields the side-chain amide, preventing the dehydration side reaction during activation.[5][6][8][13]

-

Orthogonality: The Trt group is highly acid-labile and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step, which also cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., tBu, Pbf).[6][13] This maintains the orthogonal protection scheme essential for Fmoc-SPPS.[1]

Data Presentation: Comparative Analysis

The quantitative and qualitative differences between unprotected and protected Fmoc-Asn are summarized below for clarity and easy comparison.

Table 1: Physical and Chemical Properties of this compound vs. Fmoc-Asn(Trt)-OH

| Property | This compound | Fmoc-Asn(Trt)-OH | References |

| Molecular Weight ( g/mol ) | ~354.4 | ~596.7 | [14][15] |

| Solubility in DMF/NMP | Poorly soluble; a 0.2M solution is difficult to achieve and may precipitate upon activation. | Readily soluble in all standard peptide synthesis reagents. | [][5][6][7] |

| Primary Side Reaction | Side-chain dehydration to β-cyano-alanine during activation. | None; Trt group prevents dehydration. | [5][6][8] |

| Recommended Use | Not recommended for standard SPPS. | Standard reagent for incorporating Asn in Fmoc-SPPS. | [2][16] |

Table 2: Key Side Reactions and Prevention Strategies in Fmoc-SPPS

| Side Reaction | Description | Primarily Affects | Prevention Strategy | References |

| Side-Chain Dehydration | Loss of water from the side-chain amide during activation to form a nitrile. | Unprotected Asn, Gln | Use side-chain protected derivatives (e.g., Fmoc-Asn(Trt)-OH). | [5][6][8] |

| Aspartimide Formation | Base-catalyzed cyclization of the peptide backbone at an Asp residue, leading to α/β peptide mixtures and racemization. | Aspartic Acid (Asp), especially in Asp-Gly or Asp-Asn sequences. | Use of optimized protecting groups (e.g., Fmoc-Asp(OMpe)-OH), or addition of an acid like formic acid to the piperidine deprotection solution. | [17][18][19][20] |

| Aggregation | Inter- or intra-chain hydrogen bonding of growing peptide chains, leading to poor solvation and incomplete reactions. | Hydrophobic or "difficult" sequences. | Use of pseudoproline dipeptides, chaotropic salts, or elevated temperatures. | [21] |

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical principles and experimental processes involved.

Caption: Comparison of unprotected and Trt-protected Fmoc-Asparagine.

Caption: Dehydration side reaction of unprotected this compound during activation.

Caption: Standard Fmoc-SPPS cycle for coupling Fmoc-Asn(Trt)-OH.

Experimental Protocols

The following protocols provide standardized procedures for the efficient incorporation of Fmoc-Asn(Trt)-OH in SPPS.

Protocol 1: Automated SPPS Coupling of Fmoc-Asn(Trt)-OH

This protocol is suitable for most automated microwave or non-microwave peptide synthesizers. Reagent equivalents are based on the initial resin loading.

-

Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A typical protocol is a single 5-10 minute treatment or two shorter treatments (e.g., 1 min + 7 min).[22]

-

Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove piperidine and the Fmoc-adduct.

-

Coupling Reaction:

-

Prepare the activation solution: Dissolve Fmoc-Asn(Trt)-OH (4-5 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8-10 eq.) to the amino acid solution and pre-activate for 1-5 minutes.[14][23]

-

Add the activated solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature, or as per the synthesizer's standard protocol. Microwave-assisted synthesizers may complete coupling in 5-10 minutes.[24]

-

-

Washing: Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.

-

Cycle Continuation: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Trityl Group Deprotection

This procedure is performed after the full peptide sequence has been assembled.

-

Resin Preparation: Wash the final peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K:

-

Trifluoroacetic acid (TFA): 94%

-

Phenol: 2%

-

Water: 2%

-

Thioanisole: 2%

-

(Note: Scavengers are crucial to capture the reactive trityl cations and other byproducts generated during cleavage).

-

-

Cleavage Reaction:

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether, wash the pellet with more cold ether, and re-centrifuge.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

While the incorporation of asparagine into peptide sequences is essential, the use of unprotected this compound presents significant obstacles, primarily due to poor solubility and the high risk of side-chain dehydration. These challenges lead to lower yields and introduce impurities that are difficult to remove. The use of side-chain protected Fmoc-Asn(Trt)-OH is the universally accepted best practice.[2][16] Its excellent solubility and the stability of the trityl group under coupling conditions ensure high coupling efficiency and prevent the formation of deleterious side products.[5][6][12] By adhering to the principles and protocols outlined in this guide, researchers can reliably and efficiently synthesize high-purity asparagine-containing peptides.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. peptide.com [peptide.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. media.iris-biotech.de [media.iris-biotech.de]

- 19. pubs.acs.org [pubs.acs.org]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 22. chem.uci.edu [chem.uci.edu]

- 23. chempep.com [chempep.com]

- 24. rsc.org [rsc.org]

A Comprehensive Technical Guide to Utilizing Fmoc-Asn-OH in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a cornerstone of this field. However, the incorporation of certain amino acids presents unique challenges. Asparagine (Asn), with its amide-containing side chain, is a notable example. This guide provides an in-depth analysis of Fmoc-Asn-OH, offering insights into its properties, common pitfalls associated with its use, and strategies to ensure successful incorporation into peptide sequences. A key focus will be the comparison with its side-chain protected counterpart, Fmoc-Asn(Trt)-OH.

The Asparagine Challenge in Fmoc SPPS

The primary difficulties encountered when using this compound in peptide synthesis stem from its side-chain amide group. These challenges include poor solubility and the propensity for undesirable side reactions under standard SPPS conditions.

Poor Solubility: this compound exhibits low solubility in common SPPS solvents such as dimethylformamide (DMF).[1] This can hinder the efficiency of coupling reactions, leading to incomplete incorporation of the asparagine residue and truncated peptide sequences.

Side Reactions: Two major side reactions plague the use of unprotected this compound:

-

Aspartimide Formation: During the basic conditions of the Fmoc-deprotection step (typically with piperidine), the peptide backbone nitrogen can attack the side-chain carbonyl of a preceding aspartic acid (Asp) or asparagine residue, leading to the formation of a five-membered ring intermediate known as an aspartimide.[2][3] This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or it can react with piperidine to form piperidide adducts.[2] This side reaction is a significant concern as it introduces impurities that are often difficult to separate from the target peptide.[2]

-

Side-Chain Dehydration: During the activation of the carboxylic acid of this compound for coupling, particularly with carbodiimide reagents like DCC, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[4] This modification alters the structure and potentially the function of the final peptide.

To mitigate these issues, the use of a side-chain protecting group for asparagine is highly recommended. The most common choice is the triphenylmethyl (Trityl, Trt) group, leading to the use of Fmoc-Asn(Trt)-OH.

Comparative Analysis: this compound vs. Fmoc-Asn(Trt)-OH

The introduction of the trityl protecting group on the side-chain amide of asparagine offers significant advantages over the unprotected form.

| Feature | This compound | Fmoc-Asn(Trt)-OH |

| Side-Chain Protection | None | Trityl (Trt) group |

| Solubility | Poorly soluble in DMF.[1] | Readily dissolves in standard peptide synthesis reagents.[1] |

| Side Reactions | Prone to side-chain dehydration to β-cyanoalanine during activation.[4] | The Trt group prevents dehydration of the side-chain amide. |

| Coupling Efficiency | Slower coupling reactions.[4] | Faster and more efficient coupling.[4] |

| Peptide Purity | Can lead to heterogeneous peptide products due to side reactions.[4] | Results in significantly purer peptides. |

| Deprotection | N/A | The Trityl group is cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin. |

The use of Fmoc-Asn(Trt)-OH is the standard and recommended practice in modern Fmoc-based solid-phase peptide synthesis to ensure higher purity and yield of the target peptide.[5][6]

Experimental Protocols

General Fmoc-SPPS Cycle

The following is a generalized protocol for the manual solid-phase synthesis of a peptide on a resin support.

1. Resin Swelling:

-

Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour.[7]

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.[6][7]

-

Agitate for an initial 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-6 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activator base (e.g., N,N-Diisopropylethylamine - DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Wash the resin with DMF (3-5 times).

4. Monitoring the Reaction:

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result indicates complete coupling.

5. Capping (Optional):

-

If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[7]

This cycle is repeated for each amino acid in the peptide sequence.

Recommended Protocol for Incorporating Asparagine using Fmoc-Asn(Trt)-OH

When incorporating asparagine, it is highly recommended to use Fmoc-Asn(Trt)-OH.

Coupling Step:

-

Reagents:

-

Fmoc-Asn(Trt)-OH (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Activator base (e.g., DIPEA) (6-10 equivalents)

-

Solvent: DMF

-

-

Procedure:

-

In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and the coupling reagent in DMF.

-

Add the activator base to the solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF.

-

Perform a Kaiser test to confirm complete coupling.

-

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

Cleavage Cocktail: A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to quench reactive cations generated during deprotection. A typical mixture is 95% TFA, 2.5% water, and 2.5% TIS.

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Processes in Peptide Synthesis

General Fmoc-SPPS Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Aspartimide Formation Side Reaction

Caption: The mechanism of aspartimide formation from an aspartic acid residue.

Dehydration of Asparagine Side Chain

Caption: Dehydration of the asparagine side chain to form β-cyanoalanine.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling of Asn | Poor solubility of this compound; Steric hindrance. | Use Fmoc-Asn(Trt)-OH for improved solubility and coupling efficiency.[1] Increase coupling time or perform a double coupling. |

| Presence of Impurities with Similar Mass | Aspartimide formation leading to α- and β-aspartyl peptides. | Use Fmoc-Asn(Trt)-OH to protect the side chain.[6] Use milder basic conditions for Fmoc deprotection if possible. |

| Unexpected Mass Loss of 18 Da | Dehydration of the asparagine side chain. | Avoid carbodiimide activators like DCC for unprotected Asn. Use Fmoc-Asn(Trt)-OH.[4] |

By understanding the underlying chemistry and potential pitfalls associated with the incorporation of asparagine, and by employing the appropriate protective group strategy, researchers can confidently and successfully synthesize complex asparagine-containing peptides. The use of Fmoc-Asn(Trt)-OH is a critical tool in achieving high-purity, high-yield peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chem.uci.edu [chem.uci.edu]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Asn-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling protocols for Fmoc-Asn-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes. This document also addresses the often-used trityl-protected form, Fmoc-Asn(Trt)-OH, and outlines its advantages in peptide synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Understanding its physical and chemical properties is the first step toward safe handling.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₈N₂O₅ | [2] |

| Molecular Weight | 354.36 g/mol | [2] |

| CAS Number | 71989-16-7 | [3] |

| EC Number | 276-252-2 | [3] |

| Melting Point | ~190 °C (decomposes) | |

| Solubility | Slightly soluble in water. Soluble in DMSO and DMF. | [1][3] |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Safety Precautions

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to handle all chemicals with caution.[3][5] The primary risks associated with this compound powder are mechanical irritation and potential hazards from dust inhalation.

GHS Hazard Information for the related compound Fmoc-Asn(Trt)-OH:

| Pictogram | Hazard Class and Category | Hazard Statement |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects.[6] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder to minimize exposure.

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | A NIOSH-approved N95 or P1 dust mask should be used when handling large quantities or when dust generation is likely.[4][6] |

| Body Protection | A laboratory coat should be worn. |

Safe Handling Workflow

The following diagram outlines the standard workflow for the safe handling of this compound powder in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Asn-OH Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing asparagine, utilizing the Fmoc-Asn(Trt)-OH derivative. The incorporation of asparagine into a peptide sequence presents unique challenges, primarily the potential for side-chain dehydration and aspartimide formation.[1][2] The use of a trityl (Trt) protecting group on the side-chain amide of asparagine is a critical strategy to mitigate these side reactions and ensure the synthesis of the target peptide with high purity.[1][3]

Key Challenges in Asparagine Incorporation

Two primary side reactions can occur during the SPPS of asparagine-containing peptides:

-

Dehydration of the Side-Chain Amide: Under certain coupling conditions, particularly with carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC), the asparagine side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[1] This results in a mass loss of 18 Da in the final peptide.[1]

-

Aspartimide Formation: This intramolecular cyclization reaction is prone to occur at Asp-Xaa sequences (where Xaa is a small amino acid like Gly, Ser, or Asn) under both acidic and basic conditions.[4][5] It can lead to the formation of a mixture of α- and β-peptides, as well as piperidide adducts if piperidine is used for Fmoc deprotection.[4]

The use of a bulky side-chain protecting group, such as the trityl group, on the asparagine residue [Fmoc-Asn(Trt)-OH] effectively prevents these side reactions by sterically hindering the side-chain amide.[1][3]

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a generic peptide containing an asparagine residue on a Rink Amide resin. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including Fmoc-Asn(Trt)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Methanol (MeOH)

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Preparation |

| Deprotection Solution | 20% (v/v) Piperidine in DMF |

| Coupling Activator | 0.5 M HATU in DMF |

| Base for Coupling | 2 M DIPEA in DMF |

| Capping Solution A | Acetic Anhydride/DIPEA/DMF (1:1:3 v/v/v) |

| Capping Solution B | 10% (w/v) N-methylimidazole in DMF |

| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v) |

Protocol Steps:

-

Resin Swelling:

-

Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

-

Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[6]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Repeat the deprotection step with fresh solution for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Incorporation of Fmoc-Asn(Trt)-OH):

-

Dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

-